3-(2,2-dichloroethenyl)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide
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Overview
Description
3-(2,2-Dichloroethenyl)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide is a complex organic compound with a unique structure It is characterized by the presence of a cyclopropane ring, a dichloroethenyl group, and a diethylamino benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide involves multiple steps. The starting materials typically include 2,2-dichloroethenyl compounds, diethylamino benzyl derivatives, and tetrahydrothiophene derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dichloroethenyl)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
3-(2,2-Dichloroethenyl)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-(2,2-dichloroethenyl)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid: A related compound with similar structural features but different functional groups.
N-[4-(Diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide: Another related compound with variations in the substituents.
Uniqueness
3-(2,2-Dichloroethenyl)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C23H32Cl2N2O3S |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C23H32Cl2N2O3S/c1-5-26(6-2)17-9-7-16(8-10-17)14-27(18-11-12-31(29,30)15-18)22(28)21-19(13-20(24)25)23(21,3)4/h7-10,13,18-19,21H,5-6,11-12,14-15H2,1-4H3 |
InChI Key |
ZPDISLSLTRZSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3C(C3(C)C)C=C(Cl)Cl |
Origin of Product |
United States |
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